1-Cyclopropyl-3-fluorobenzene
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Overview
Description
1-Cyclopropyl-3-fluorobenzene is an organic compound characterized by a benzene ring substituted with a cyclopropyl group at the first position and a fluorine atom at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-fluorobenzene can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as 3-fluorostyrene, using reagents like diazomethane or Simmons-Smith reagents. The reaction typically occurs under mild conditions and yields the desired cyclopropyl derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions, leading to the formation of different substituted benzene derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to yield cyclopropyl-substituted cyclohexanes.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens (e.g., bromine) are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are typically employed.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.
Nucleophilic Substitution: Products include various substituted benzene derivatives.
Oxidation and Reduction: Products include cyclopropyl ketones, carboxylic acids, and cyclohexanes.
Scientific Research Applications
1-Cyclopropyl-3-fluorobenzene has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-fluorobenzene depends on its specific application
Electrophilic Aromatic Substitution: The benzene ring’s electron-rich nature allows it to react with electrophiles, forming substituted products.
Nucleophilic Substitution: The presence of the fluorine atom makes the compound susceptible to nucleophilic attack, leading to the formation of new bonds.
Biological Interactions: In biological systems, the compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
1-Cyclopropyl-3-fluorobenzene can be compared with other similar compounds, such as:
Fluorobenzene: Lacks the cyclopropyl group, resulting in different reactivity and applications.
Cyclopropylbenzene: Lacks the fluorine atom, affecting its chemical properties and reactivity.
Other Cyclopropyl-Substituted Benzenes: Compounds with different substituents on the benzene ring exhibit varying chemical behaviors and applications.
The uniqueness of this compound lies in its combination of a cyclopropyl group and a fluorine atom, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-cyclopropyl-3-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F/c10-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQGSVHXIJLSBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678876 |
Source
|
Record name | 1-Cyclopropyl-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18511-61-0 |
Source
|
Record name | 1-Cyclopropyl-3-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18511-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclopropyl-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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